Strebloside
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Overview
Description
3-[(6-Deoxy-2,3-di-o-methylhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide is a natural product found in Streblus asper with data available.
Scientific Research Applications
Antineoplastic Potential in Ovarian Cancer
Strebloside, derived from the stem bark of Streblus asper, demonstrates promise as an antineoplastic agent against ovarian cancer. It binds and inhibits Na+/K+-ATPase, much like digitoxin, and shows effectiveness in inhibiting the growth of various ovarian cancer cell lines. It induces apoptosis, affects cell cycle progression, and inhibits mutant p53 expression through ERK pathways, suggesting a potential for development as a cancer treatment (Chen et al., 2017).
Role in Cardiac Glycoside Constituents
Strebloside is part of cardiac glycosides isolated from Streblus asper with significant antineoplastic activity. It has shown inhibitory activity against HT-29 human colon cancer cells and in vivo models with human breast and ovarian cancer cells. Its structure-activity relationship study suggests the importance of certain functional groups for its cytotoxic activity (Ren et al., 2017).
Interaction with Molecular Targets
Strebloside's docking profiles with Na+/K+-ATPase and other molecular targets including KEAP1 and MDM2 (regulators of Nrf2 and p53, respectively), and PI3K and Akt1, have been investigated. These interactions suggest that strebloside could target protein-protein interactions and mediate antitumor activity, making it a potential candidate for cancer therapy development (Ren et al., 2021).
Macrofilaricidal Activity
In addition to its antineoplastic potential, strebloside has demonstrated significant macrofilaricidal activity against various filarial species. This suggests its potential in developing new treatments for filarial diseases (Chatterjee et al., 1992).
Apoptosis-Inducing Activities in Lung Cancer Cells
Strebloside has been found to induce apoptosis in human A549 lung cancer cells. This indicates its potential application in the treatment of lung cancer, alongside its established effects in ovarian and colon cancer models (Zhang et al., 2020).
properties
CAS RN |
59015-79-1 |
---|---|
Product Name |
Strebloside |
Molecular Formula |
C31H46O10 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H46O10/c1-17-24(34)25(37-3)26(38-4)27(40-17)41-19-5-10-29(16-32)21-6-9-28(2)20(18-13-23(33)39-15-18)8-12-31(28,36)22(21)7-11-30(29,35)14-19/h13,16-17,19-22,24-27,34-36H,5-12,14-15H2,1-4H3/t17-,19+,20-,21+,22-,24+,25+,26-,27+,28-,29+,30+,31+/m1/s1 |
InChI Key |
BGGIZHKHJBQRTI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)O |
synonyms |
mansonin mansonine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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